3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
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Description
3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C12H8Cl2N2O2S2 and its molecular weight is 347.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Sulfonyl chlorides, such as “3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile”, are often used in organic synthesis due to their reactivity . They can react with amines to form sulfonamides, which are known to have various biological activities, including antibacterial, diuretic, and antiretroviral effects .
Mode of Action
The mode of action of sulfonyl chlorides involves the replacement of the chloride group with another nucleophile, such as an amine . This can result in the formation of a new compound with potentially different properties .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The products of its reactions, such as sulfonamides, can interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S2/c1-7-10(5-15)12(16-19-7)20(17,18)6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNJSITUCMTRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.